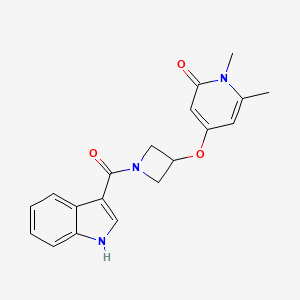

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-(1H-indole-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-7-13(8-18(23)21(12)2)25-14-10-22(11-14)19(24)16-9-20-17-6-4-3-5-15(16)17/h3-9,14,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVNTTQYXYRRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Indole Moiety: The indole-3-carbonyl chloride is prepared from indole-3-carboxylic acid using thionyl chloride.

Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions involving appropriate amine and halide precursors.

Coupling Reaction: The indole-3-carbonyl chloride is reacted with the azetidine derivative to form the intermediate compound.

Pyridinone Core Formation: The final step involves the reaction of the intermediate with a pyridinone derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the indole or pyridinone moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted indole or pyridinone derivatives.

Scientific Research Applications

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with protein binding sites, while the azetidine and pyridinone rings contribute to the overall binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: Unique due to its combination of indole, azetidine, and pyridinone moieties.

Indole Derivatives: Compounds like indomethacin and tryptophan, which feature the indole moiety but lack the azetidine and pyridinone rings.

Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid, which contain the azetidine ring but not the indole or pyridinone moieties.

Pyridinone Derivatives: Compounds like pirfenidone, which feature the pyridinone core but lack the indole and azetidine rings.

Uniqueness

The uniqueness of 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. The combination of indole, azetidine, and pyridinone moieties in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties.

Biological Activity

The compound 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article synthesizes available research findings, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 256.29 g/mol. The structure features an indole moiety, an azetidine ring, and a pyridinone core, which are critical for its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with azetidine and pyridine components. Various synthetic routes have been explored to optimize yield and purity. For example, one method includes the condensation of indole-3-carboxaldehyde with azetidine derivatives followed by cyclization to form the pyridinone structure.

Anti-inflammatory Activity

Recent studies have indicated that compounds structurally related to 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exhibit significant anti-inflammatory properties. For instance, in vitro assays demonstrated inhibition of cyclooxygenase (COX) enzymes, crucial mediators in inflammatory pathways.

Table 1: COX Inhibition Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4c | 28.39 ± 0.03 | 23.8 ± 0.20 |

These results suggest that modifications to the indole or azetidine moieties can enhance the compound's efficacy against COX enzymes.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Comparative studies revealed that it possesses a mechanism of action that may involve the inhibition of bacterial topoisomerases, similar to established antibiotics.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

In a recent study involving carrageenan-induced paw edema in rats, derivatives of this compound demonstrated significant reductions in inflammation compared to control groups treated with standard anti-inflammatory drugs such as indomethacin.

Case Study Summary:

- Objective: Evaluate the anti-inflammatory effects in vivo.

- Method: Carrageenan-induced paw edema model.

- Results: The tested compound showed an ED50 value significantly lower than that of indomethacin, indicating enhanced efficacy.

Structure-Activity Relationship (SAR)

The SAR studies suggest that both the indole and azetidine components are essential for biological activity. Substituents on these rings can modulate potency and selectivity towards specific biological targets.

Key Findings:

- Electron-donating groups on the pyridinone enhance anti-inflammatory activity.

- The presence of halogens on the indole ring increases antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one?

- Methodological Answer : The compound's synthesis likely involves multi-step strategies, such as coupling azetidine derivatives with indole carbonyl groups via nucleophilic substitution or metal-mediated reactions. For example, analogous pyridin-2-one derivatives have been synthesized using metal carbonyl-mediated rearrangements of oxadiazoles to form pyrimidine cores . Key steps include:

- Azetidine functionalization : Introduce the indole-3-carbonyl group via amidation or acyl transfer under mild conditions (e.g., DCC/DMAP catalysis).

- Pyridinone linkage : Couple the azetidine intermediate with a pre-functionalized pyridin-2-one core using Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC or LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Combine -/-NMR to confirm substituent positions and stereochemistry. For example, pyridin-2-one derivatives show distinct carbonyl signals at ~165–170 ppm in -NMR .

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Computational modeling : Employ software like Discovery Studio to simulate electronic properties (e.g., HOMO/LUMO energies) and optimize geometry using DFT (B3LYP/6-31G*) .

- X-ray crystallography : If crystals are obtainable, analyze bond lengths and angles to validate the azetidine-pyridinone linkage .

Q. What experimental design considerations are critical for studying its stability under varying conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- pH-dependent stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis or HPLC at timed intervals .

- Light sensitivity : Expose to UV/visible light (e.g., 254–365 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can conflicting data on bioactivity or reactivity be resolved for this compound?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate assays with positive/negative controls.

- Data triangulation : Cross-reference results from orthogonal techniques (e.g., enzyme inhibition assays vs. cellular viability assays) to identify artifacts .

- Meta-analysis : Compare findings with structurally analogous compounds (e.g., pyridin-2-one derivatives with azetidine moieties) to identify trends in substituent effects .

Q. What advanced strategies can elucidate the reaction mechanism of its catalytic or biological activity?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Replace with at reactive sites to probe rate-determining steps .

- Computational mechanistic studies : Use QM/MM simulations to map transition states and identify key intermediates (e.g., carbene formation in azetidine ring-opening) .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles to intercept reactive intermediates during catalysis .

Q. How can researchers address limitations in experimental design when scaling up synthesis or testing?

- Methodological Answer :

- Sample variability : Increase batch size incrementally and implement statistical process control (SPC) to monitor yield consistency .

- Degradation mitigation : For long-term studies, store samples under inert conditions (argon, −20°C) and use stabilizers (e.g., BHT for oxidation-prone groups) .

- High-throughput screening : Automate synthesis and assay workflows to reduce human error and enhance reproducibility .

Methodological Resources

- Synthetic protocols : Reference metal-mediated rearrangements , Mitsunobu coupling , and purification techniques .

- Data analysis : Leverage computational tools (Discovery Studio , DFT) and spectroscopic databases .

- Experimental design : Apply guidelines from postgraduate curricula on safe lab practices, reproducibility, and statistical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.